2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide
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Overview
Description
2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzamido group, a sulfamoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzamido intermediate, followed by the introduction of the sulfamoyl group and the thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring or the sulfamoyl group.
Reduction: This can affect the benzamido group or the carboxamide functionality.
Substitution: This can occur at the benzamido group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(N,N-diethylsulfamoyl)benzamido)benzoic acid
- 2-(4-(N,N-diethylsulfamoyl)benzamido)acetic acid
- 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide
Uniqueness
What sets 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide apart is its unique combination of functional groups and its thiophene ring
Properties
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-5-21(6-2)27(24,25)14-9-7-13(8-10-14)17(23)20-18-15(16(19)22)11(3)12(4)26-18/h7-10H,5-6H2,1-4H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZNAUXRVJMRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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